molecular formula C16H14N2OS2 B4956627 8-ethyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one

8-ethyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one

Cat. No. B4956627
M. Wt: 314.4 g/mol
InChI Key: ADTBHTOGGATHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-ethyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 8-ethyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. It has also been shown to inhibit the aggregation of beta-amyloid peptides by binding to them and preventing their aggregation.
Biochemical and Physiological Effects:
Studies have shown that 8-ethyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the aggregation of beta-amyloid peptides, and exhibit antibacterial and antifungal properties. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-ethyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful effects on cells. Additionally, this compound has been shown to have a high selectivity for cancer cells, making it a promising candidate for cancer research. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research on 8-ethyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one. One potential direction is to further investigate its anticancer properties and its potential use in cancer therapy. Additionally, further research can be conducted to explore its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Furthermore, studies can be conducted to improve its solubility in water, which can make it easier to work with in lab experiments. Overall, the potential applications of 8-ethyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one make it a promising compound for further research.

Synthesis Methods

The synthesis of 8-ethyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has been reported using various methods. One of the most commonly used methods is the one-pot synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which is then reacted with ethyl 2-bromoacetate and 2,4-dichloro-5-nitropyrimidine to obtain the desired compound. Other methods include the reaction of 2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine-5-thione with ethyl 2-bromoacetate and 2,4-dichloro-5-nitropyrimidine, and the reaction of 2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine-5-thione with ethyl 2-chloroacetate and 2,4-dichloro-5-nitropyrimidine.

Scientific Research Applications

8-ethyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has been studied for its potential applications in various fields. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides. Additionally, this compound has been studied for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

13-ethyl-14-sulfanylidene-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-2-18-15(19)12-11-8-7-9-5-3-4-6-10(9)13(11)21-14(12)17-16(18)20/h3-6H,2,7-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTBHTOGGATHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(NC1=S)SC3=C2CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethyl-9-sulfanyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.